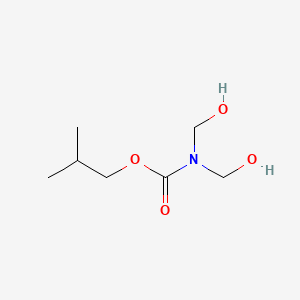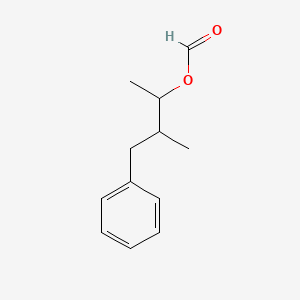![molecular formula C9H17N3O B13952645 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one CAS No. 61155-14-4](/img/structure/B13952645.png)
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,3,7-triazabicyclo[431]decan-2-one is a chemical compound known for its unique bicyclic structure It belongs to the class of triazabicyclo compounds, which are characterized by a triazabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one typically involves the reaction of ethylamine with a suitable precursor containing the triazabicyclo framework. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions can be carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,7-Triazabicyclo[4.3.1]decan-2-one
- 3-Methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
- 3-Propyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
Uniqueness
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl or propyl counterparts .
Propriétés
Numéro CAS |
61155-14-4 |
|---|---|
Formule moléculaire |
C9H17N3O |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-12(9(11)13)6-4-10-8/h8,10H,2-7H2,1H3 |
Clé InChI |
BEAUMSNMNIZTJI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC2CN(C1=O)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


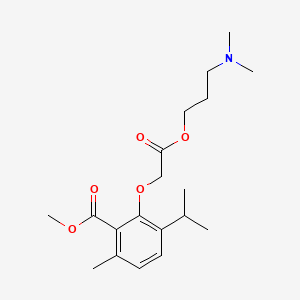
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
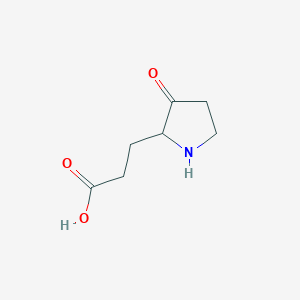
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)

![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)

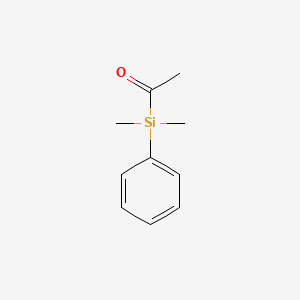
![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)


![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
